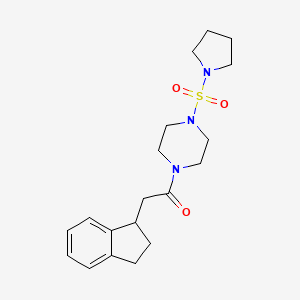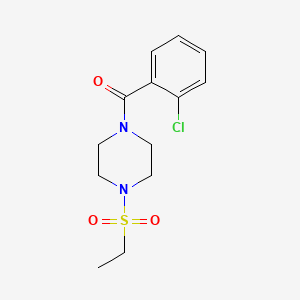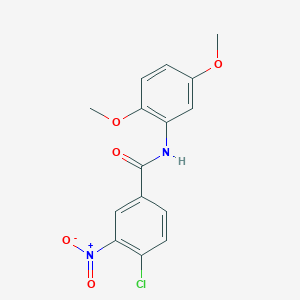![molecular formula C16H18N2O3S B5502043 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide" is a compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves the reaction of amino compounds with various organic reagents. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide using different organic reagents (Amr et al., 2010). Another example involves the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids (Shipilovskikh et al., 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with various substituents influencing their properties. For instance, the structure of a new azo-Schiff base related to thiophene was determined using techniques like X-ray diffraction, confirming its planar geometric structure (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, such as intramolecular cyclization and reactions with different reagents, leading to the formation of diverse compounds with unique properties. For example, Schiff bases related to thiophene derivatives have been synthesized through reactions with different reagents (Spoorthy et al., 2021).
Physical Properties Analysis
The physical properties of thiophene derivatives vary based on their molecular structure. These properties can be explored through spectroscopic methods and elemental analysis. For instance, the physical properties of novel benzodifuranyl derivatives, a class similar to thiophene, were characterized using IR, NMR, and MS data (Abu‐Hashem et al., 2020).
Chemical Properties Analysis
Thiophene derivatives exhibit a range of chemical properties, such as antimicrobial activity and potential in medicinal chemistry. The chemical properties are often assessed through bioassays and docking studies. For example, various thiophene derivatives were evaluated for their antimicrobial activity and molecular docking studies (Talupur et al., 2021).
Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using derivatives similar to 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has led to the development of various heterocyclic compounds with significant biological activities. For instance, compounds have been synthesized from reactions with dimethyl aminofumarate or diethyl ethoxymethylenemalonate, resulting in carboxy-4H-pyrimido[2,1-b]-benzazol-4-ones. These compounds were explored for their potential antiallergic properties, demonstrating activity comparable to disodium cromoglycate in certain assays (Wade, Toso, Matson, & Stelzer, 1983).
Pharmacological Activities
The exploration of pharmacological activities is a significant area of research for compounds derived from or related to 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. For instance, derivatives synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil have shown notable COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of synthesized derivatives. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has been reported, along with their antimicrobial activity and docking studies, suggesting potential applications in addressing bacterial and fungal infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anti-Tumor Activities
The development of novel compounds with anti-tumor activities represents another crucial application. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showing significant effects against mouse tumor model cancer cell lines and two human cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Future Directions
properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYXKWVCNBGSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)



![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)



![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)